molecular formula C9H10ClNOS B14037300 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one

Cat. No.: B14037300
M. Wt: 215.70 g/mol
InChI Key: AUAFABHDNOSUFW-UHFFFAOYSA-N
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Description

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one is a substituted propanone derivative featuring an aromatic ring with amino (-NH₂) and mercapto (-SH) groups at the 4- and 2-positions, respectively, and a chlorinated propane chain. This compound’s unique structure confers distinct electronic, steric, and reactivity profiles, making it a candidate for applications in medicinal chemistry and enzyme inhibition.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(4-amino-2-sulfanylphenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H10ClNOS/c10-4-3-8(12)7-2-1-6(11)5-9(7)13/h1-2,5,13H,3-4,11H2

InChI Key

AUAFABHDNOSUFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one typically involves the reaction of 4-amino-2-mercaptophenol with 3-chloropropanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The amino and mercapto groups can form hydrogen bonds and covalent bonds with target molecules, influencing biological pathways and chemical reactions. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of various derivatives.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-chloropropan-1-one
  • Structure: Replaces the 4-amino-2-mercaptophenyl group with a 4-bromophenyl moiety.
  • Synthesis: Prepared via Friedel-Crafts acylation using 3-chloropropanoyl chloride and bromobenzene in the presence of AlCl₃, yielding 60% after purification .
  • Key Differences: The bromine substituent increases molecular weight (247.52 g/mol) and alters electronic properties compared to the amino-mercapto derivative.
1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one
  • Structure : Substitutes the phenyl ring with a benzo[b]thiophene group.
  • Synthesis : Synthesized via Friedel-Crafts acylation, serving as a precursor for antidepressants .
1-(4-Chlorophenyl)-3-[(3-fluoro-4-methylphenyl)amino]propan-1-one
  • Structure : Features a 4-chlorophenyl group and an aniline-derived side chain with fluorine and methyl substituents .
Enzyme Inhibition
  • 1-(4-Bromophenyl)-3-chloropropan-1-one: Demonstrated 25–49% inhibition of Leishmania infantum Trypanothione Reductase (LiTR) at 100 μM, attributed to halogen-mediated hydrophobic interactions .
Antidepressant Activity
  • 1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one : Precursor to rapid-acting antidepressants due to serotonin receptor modulation .
  • Target Compound: The mercapto group could introduce redox activity or metal chelation, offering novel mechanisms absent in the benzo[b]thiophene analog.

Physicochemical Properties

Property 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one 1-(4-Bromophenyl)-3-chloropropan-1-one 1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one
Molecular Weight (g/mol) ~215.67* 247.52 ~223.71*
LogP ~1.2 (estimated) 2.4 ~2.8 (estimated)
Solubility Moderate (polar groups) Low (hydrophobic Br) Low (aromatic bulk)

*Estimated based on structural analogs.

Biological Activity

1-(4-Amino-2-mercaptophenyl)-3-chloropropan-1-one is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a chloropropanone backbone, with an amino and mercapto group that contribute to its reactivity and interaction with biological systems. The presence of these functional groups allows for various chemical reactions, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to proteins and enzymes.
  • Covalent Bonding : The chloromethyl group can participate in nucleophilic substitution reactions, potentially modifying enzyme activity or receptor function.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. In vitro studies indicate that derivatives can inhibit bacterial growth, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against various pathogens .

Anticancer Properties

In studies focusing on cancer cell lines, particularly MCF-7 (breast cancer) and HepG2 (liver cancer), this compound has shown cytotoxic effects. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of similar mercapto-substituted compounds reported significant inhibition of cell proliferation in MCF-7 cells, demonstrating the potential of these compounds in cancer therapy .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of related compounds, revealing strong inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential use in treating infections .

Data Tables

Biological Activity Tested Cell Line IC50 (µM) Reference
CytotoxicityMCF-75.0
CytotoxicityHepG21.30
Antimicrobial ActivityVarious BacteriaVaries

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